5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research for its unique properties. This compound has shown promise in various applications, including as a tool for studying the mechanism of action of benzodiazepines, as well as for investigating the role of GABA receptors in the central nervous system.
Wirkmechanismus
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This means that it binds to the receptor and reduces the activity of the receptor in the absence of GABA, while enhancing the activity of the receptor in the presence of GABA.
Biochemical and Physiological Effects:
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been shown to have a number of biochemical and physiological effects, including reducing the sedative effects of benzodiazepines, blocking the development of benzodiazepine tolerance, and reducing the severity of benzodiazepine withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 in lab experiments is its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This property makes it a valuable tool for studying the mechanism of action of benzodiazepines and for investigating the role of GABA receptors in the central nervous system. However, one limitation of using 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 is that it may not accurately reflect the effects of benzodiazepines in vivo, as it has been shown to have different effects in different animal models.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513. One area of interest is investigating the potential therapeutic applications of 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513, particularly in the treatment of benzodiazepine dependence and withdrawal. Another area of interest is exploring the potential use of 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 as a tool for investigating the role of GABA receptors in the development of anxiety and other psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 and to determine its potential as a therapeutic agent.
Synthesemethoden
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization with acetic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through a reaction with 3,4-dihydro-2H-pyran-6-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This property has made it a valuable tool for investigating the mechanism of action of benzodiazepines, as well as for studying the role of GABA receptors in the central nervous system.
Eigenschaften
IUPAC Name |
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-8-9-17(12-6-2-1-5-11(12)16-14)15(19)13-7-3-4-10-20-13/h1-2,5-7H,3-4,8-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHLTXTXZODAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.